![molecular formula C9H15ClSi2 B14393396 (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane CAS No. 88137-54-6](/img/structure/B14393396.png)
(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane is an organosilicon compound characterized by the presence of both chloromethyl and ethynyl groups attached to a dimethylsilyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with chloromethylsilane and ethynyl(dimethyl)silane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran. The temperature is maintained at around 0-5°C to control the reactivity of the chloromethyl group.
Catalysts: A palladium catalyst is commonly used to facilitate the coupling of the ethynyl group with the chloromethylsilane.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The ethynyl groups in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl-substituted silanes.
Substitution: Formation of amine or thiol-substituted silanes.
Applications De Recherche Scientifique
(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane involves its ability to form stable silicon-carbon bonds, which can interact with various molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
(Chloromethyl)dimethylsilane: Lacks the ethynyl groups, making it less versatile in terms of chemical reactivity.
(Ethynyl)dimethylsilane: Lacks the chloromethyl group, limiting its ability to participate in substitution reactions.
(Chloromethyl)trimethylsilane: Contains an additional methyl group, which can affect its steric properties and reactivity.
Uniqueness: (Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane is unique due to the presence of both chloromethyl and ethynyl groups, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
88137-54-6 |
|---|---|
Formule moléculaire |
C9H15ClSi2 |
Poids moléculaire |
214.84 g/mol |
Nom IUPAC |
chloromethyl-[2-[ethynyl(dimethyl)silyl]ethynyl]-dimethylsilane |
InChI |
InChI=1S/C9H15ClSi2/c1-6-11(2,3)7-8-12(4,5)9-10/h1H,9H2,2-5H3 |
Clé InChI |
YXAYKFUOKXFDNM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCl)C#C[Si](C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)
![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
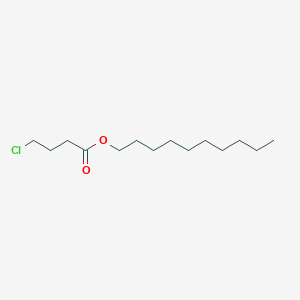
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
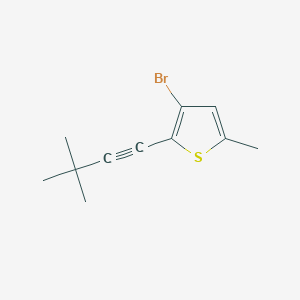
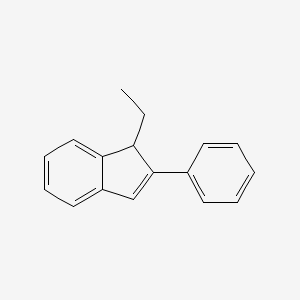
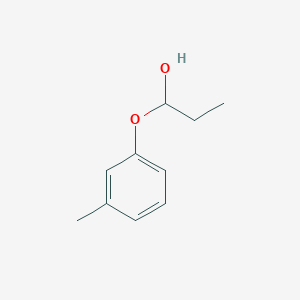
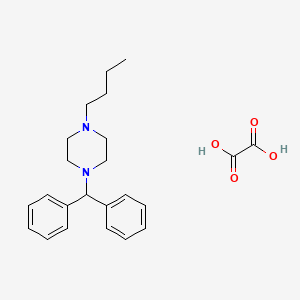
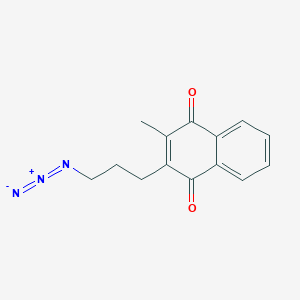
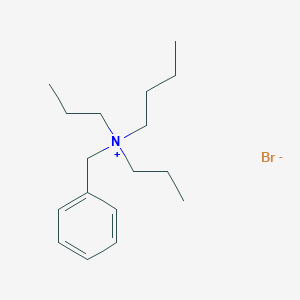
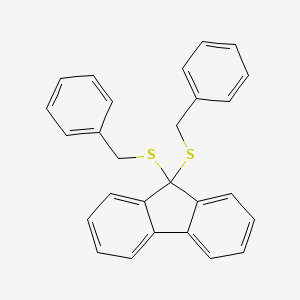
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)
